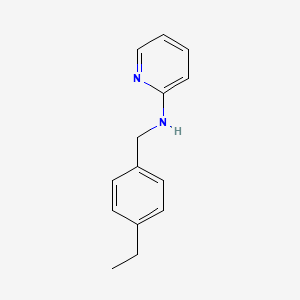

N-(4-ethylbenzyl)pyridin-2-amine

CAS No.:

Cat. No.: VC10547136

Molecular Formula: C14H16N2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2 |

|---|---|

| Molecular Weight | 212.29 g/mol |

| IUPAC Name | N-[(4-ethylphenyl)methyl]pyridin-2-amine |

| Standard InChI | InChI=1S/C14H16N2/c1-2-12-6-8-13(9-7-12)11-16-14-5-3-4-10-15-14/h3-10H,2,11H2,1H3,(H,15,16) |

| Standard InChI Key | VRUTZKCXTJQMOT-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)CNC2=CC=CC=N2 |

| Canonical SMILES | CCC1=CC=C(C=C1)CNC2=CC=CC=N2 |

Introduction

Structural and Molecular Characteristics

N-(4-Ethylbenzyl)pyridin-2-amine belongs to the class of aromatic amines, featuring a pyridine ring (a six-membered heterocycle with one nitrogen atom) and a 4-ethylbenzyl substituent. The molecular formula is C₁₄H₁₆N₂, with a molecular weight of 212.29 g/mol. Key structural features include:

-

Pyridine ring: The nitrogen at position 2 participates in hydrogen bonding and π-π interactions, influencing solubility and reactivity .

-

4-Ethylbenzyl group: The ethyl substituent at the para position of the benzyl moiety enhances lipophilicity compared to methoxy or hydroxyl analogs, as seen in N-(4-methoxybenzyl)pyridin-2-amine (LogP = 1.08) .

The compound’s polar surface area (PSA) is estimated at 28.15 Ų, similar to N-ethylpyridin-4-amine (PSA = 28.15 Ų) , suggesting comparable permeability and bioavailability.

Synthesis and Optimization Strategies

Nucleophilic Substitution Reactions

A plausible synthesis route involves the reaction of pyridin-2-amine with 4-ethylbenzyl chloride under basic conditions. This method mirrors the preparation of N-(4-methoxybenzyl)pyridin-2-amine, where benzyl halides react with pyridin-2-amine in the presence of sodium hydride . For example:

The use of polar aprotic solvents like N,N-dimethylformamide (DMF) and temperatures of 80–100°C could optimize yield .

Reductive Amination

An alternative approach employs reductive amination between pyridin-2-amine and 4-ethylbenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol . This method avoids harsh conditions and improves selectivity:

Purification and Characterization

Post-synthesis purification likely involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Characterization via ¹H NMR would reveal distinct signals:

-

Pyridine protons: δ 8.2–8.4 ppm (doublet, H-3 and H-5), δ 7.5–7.6 ppm (multiplet, H-4) .

-

Benzyl protons: δ 7.2–7.4 ppm (aromatic), δ 2.6 ppm (quartet, CH₂CH₃), δ 1.2 ppm (triplet, CH₂CH₃).

Physicochemical Properties

The ethyl group increases hydrophobicity, potentially enhancing blood-brain barrier penetration compared to polar derivatives .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound could serve as a precursor to antihistamines or antiviral agents, akin to mepyramine derivatives .

Material Science

Pyridine amines are ligands in catalysis. For example, palladium complexes of similar structures catalyze Suzuki-Miyaura couplings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume